Ginsenoside-Rg5
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Overview
Description
Ginsenoside-Rg5 is a minor ginsenoside constituent derived exclusively from ginseng species. It is known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects . Ginsenosides are the primary active components of ginseng, a traditional medicinal herb widely used in East Asia for its therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside-Rg5 can be synthesized from other ginsenosides such as ginsenoside-Rb1, R-Rg3, and S-Rg3 through acid-catalyzed dehydration reactions. The conversion follows the reaction activity order Rb1 > S-Rg3 > R-Rg3 . The reaction typically involves hydrochloric acid in methanol under controlled temperature and pressure conditions .
Industrial Production Methods: An improved method for the industrial production of this compound involves the extraction of ginseng fibrous root powder at atmospheric pressure. The highest extraction yield is obtained under optimal conditions: an extraction temperature of 85°C, an acid concentration of 0.06 mol/L, a sample-to-solvent ratio of 1:55 g/mL, and an ethanol concentration of 95% after 4 hours .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside-Rg5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Ginsenoside-Rg5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of ginsenosides.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Mechanism of Action
Ginsenoside-Rg5 exerts its effects through the modulation of multiple signaling pathways critical for cell growth and survival. It induces apoptosis in cancer cells by targeting various molecular pathways, including the mitochondrial pathway and the death receptor pathway . Additionally, this compound has been shown to activate the biosynthesis of cholesterol and exhibit effects on senescence, neuroinflammation, apoptosis, and immune response .
Comparison with Similar Compounds
Ginsenoside-Rg3: Known for its anticancer and anti-inflammatory properties.
Ginsenoside-Rk1: Exhibits anticancer and neuroprotective effects.
Ginsenoside-Rh2: Known for its anticancer and immune-modulating properties.
Ginsenoside-Rg5 stands out due to its higher efficacy in inducing apoptosis and its potential as a multifunctional therapeutic agent.
Properties
Molecular Formula |
C42H70O12 |
---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23?,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |
InChI Key |
NJUXRKMKOFXMRX-SEPCTGPUSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
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